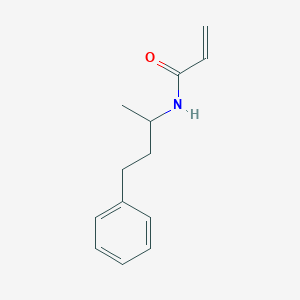

![molecular formula C26H23NO2S3 B11038891 2-(naphthalen-2-yloxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11038891.png)

2-(naphthalen-2-yloxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(naphthalen-2-yloxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: , often referred to as NTQO , is a synthetic organic compound. Its chemical structure combines a naphthalene moiety, a quinoline ring, and a thioxo group. The compound exhibits interesting electronic and optical properties, making it relevant for various applications.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes lead to NTQO. One common approach involves the condensation of 2-naphthol with 4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline-5-thione. The reaction proceeds under mild conditions, yielding NTQO as the desired product.

2.2 Industrial Production: In industrial settings, NTQO is synthesized using scalable methods. These include batch processes and continuous flow reactions. Optimization of reaction conditions, solvent choice, and catalysts ensures efficient production.

Chemical Reactions Analysis

NTQO undergoes various chemical reactions:

Oxidation: NTQO can be oxidized to form its corresponding quinone derivative.

Reduction: Reduction of NTQO leads to the formation of its hydroquinone counterpart.

Substitution: NTQO reacts with nucleophiles (e.g., amines, thiols) to yield substituted derivatives.

Cyclization: Intramolecular cyclization reactions generate fused ring systems.

Common reagents include oxidants (e.g., DDQ), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃). The major products depend on reaction conditions and substituents.

Scientific Research Applications

4.1 Chemistry:

Organic Electronics: NTQO serves as a building block for organic semiconductors, used in OLEDs, solar cells, and field-effect transistors.

Photophysics: Its unique optical properties make NTQO valuable for studying excited states and photoluminescence.

Antioxidant Properties: NTQO exhibits antioxidant activity, potentially relevant for health and disease prevention.

Drug Development: Researchers explore NTQO derivatives as potential drug candidates due to their diverse pharmacophores.

Dye Synthesis: NTQO derivatives find applications as dyes and pigments.

Materials Science: Incorporation into polymers enhances material properties.

Mechanism of Action

NTQO’s mechanism of action varies based on its application. In organic electronics, it facilitates charge transport due to its π-conjugated system. In biological systems, it may interact with cellular components, affecting redox balance and signaling pathways.

Comparison with Similar Compounds

NTQO’s uniqueness lies in its hybrid structure, combining features from naphthalene, quinoline, and thioxo compounds. Similar compounds include quinoline-based dithioloquinones, but NTQO’s specific arrangement sets it apart.

: Reference 1 (to be added) : Reference 2 (to be added) : Reference 3 (to be added)

Properties

Molecular Formula |

C26H23NO2S3 |

|---|---|

Molecular Weight |

477.7 g/mol |

IUPAC Name |

2-naphthalen-2-yloxy-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |

InChI |

InChI=1S/C26H23NO2S3/c1-15-11-20-21(12-16(15)2)27(26(3,4)24-23(20)25(30)32-31-24)22(28)14-29-19-10-9-17-7-5-6-8-18(17)13-19/h5-13H,14H2,1-4H3 |

InChI Key |

HRDNQSHMTODMGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11038816.png)

![Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038819.png)

![6-(2,5-Difluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038828.png)

![5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11038846.png)

![3-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11038850.png)

![6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11038857.png)

![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(2-methyl-3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038863.png)

![3'-(2,4-Dichlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B11038865.png)

![4-amino-3-methyl-1-(4-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11038876.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11038877.png)

![2,2-Dimethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}propanamide](/img/structure/B11038882.png)